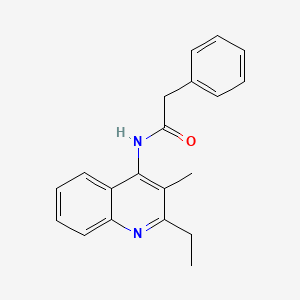![molecular formula C16H21ClFNO B5553541 [3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)
[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic approaches and structural analyses of piperidine derivatives are well-documented, focusing on their synthesis, crystal structure, and characterization. These compounds are typically synthesized through condensation reactions, characterized by spectroscopic techniques, and their structures confirmed by X-ray crystallography. The molecular structure often features a piperidine ring in a chair conformation, and the geometry around substituent atoms (e.g., sulfur or nitrogen) can vary from tetrahedral to distorted tetrahedral.
Synthesis Analysis
Piperidine derivatives are synthesized using various starting materials, including benzene sulfonyl chloride and diphenyl(piperidin-4-yl)methanol, in solvents like methylene dichloride, employing bases like triethylamine. These methods enable the incorporation of functional groups, further diversifying the chemical structure and properties of the resulting compounds (Benakaprasad et al., 2007).
Molecular Structure Analysis
X-ray diffraction studies reveal that these compounds often crystallize in monoclinic space groups, with the piperidine ring adopting a chair conformation. The molecular structure is stabilized by various inter and intra-molecular interactions, including hydrogen bonds and π-π interactions, contributing to the stability and solid-state arrangement of the molecules (Girish et al., 2008).
Applications De Recherche Scientifique
Synthesis and Structural Exploration
Research has focused on synthesizing novel bioactive heterocycles, such as compounds involving piperidinyl and morpholino groups, to evaluate their antiproliferative activity. These compounds undergo detailed structural characterization, including IR, NMR, LC-MS spectra, and X-ray diffraction studies. Such research underlines the importance of synthesizing and understanding novel compounds for potential applications in drug discovery and materials science (Prasad et al., 2018).
Chemical Reactions and Mechanisms
Studies have also been conducted on the palladium-catalyzed oxidation of monoterpenes, illustrating how allylic alcohols can be efficiently oxidized to produce compounds with desirable scent profiles. This research highlights the utility of catalytic systems in transforming organic compounds through selective oxidation under mild conditions (Speziali et al., 2007). Additionally, palladium-catalyzed allylic alkylations of simple ketones with allylic alcohols have been explored, demonstrating the role of methanol in facilitating these reactions (Huo et al., 2014).
Crystal Structure Studies
Crystallographic analysis is crucial in understanding the molecular geometry and stability of compounds. For instance, studies on compounds containing piperidinyl groups reveal their crystalline structures and the conformations of their molecular rings. This information is vital for the development of materials and drugs with specific properties (Benakaprasad et al., 2007).
Propriétés
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]-3-prop-2-enylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFNO/c1-2-6-16(12-20)7-3-8-19(11-16)10-13-4-5-14(18)9-15(13)17/h2,4-5,9,20H,1,3,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKJLSRDJFLEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC2=C(C=C(C=C2)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)
![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)
![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)
